1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic small molecule characterized by a biphenyl core substituted with a chlorine atom at the 4'-position, a sulfonyl group at the 3-position, and a piperidine ring bearing a 1,2,3-triazole moiety at the 4-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize aryl sulfonamides or heterocyclic motifs.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)phenyl]sulfonyl-4-(triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c20-17-6-4-15(5-7-17)16-2-1-3-19(14-16)27(25,26)23-11-8-18(9-12-23)24-13-10-21-22-24/h1-7,10,13-14,18H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFIFVHZEUXVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4’-chloro-[1,1’-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation of the biphenyl compound using reagents like chlorosulfonic acid.
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4’-chloro-[1,1’-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4’-chloro-[1,1’-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine Derivatives with Heterocyclic Substituents
Compound A : 1-[2-[4-Methoxy-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-dioxoethyl]-4-[(1-methyl-1H-pyrazol-4-yl)phenylmethylene]piperidine ()
- Key Differences : Replaces the biphenyl-sulfonyl group with a pyrrolopyridine-dioxoethyl moiety. The triazole is retained but fused to a larger aromatic system.
- Implications : The pyrrolopyridine core may enhance π-π stacking interactions, while the dioxoethyl group could increase electrophilicity compared to the sulfonyl group in the target compound .
Compound B : 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one ()
- Key Differences : Features a pyrazole-carbonyl substituent instead of triazole and a ketone at the piperidine 4-position.
Piperidine Derivatives with Aryl-Sulfonyl Groups
Compound C : 1-((4'-Chloro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine ()
- Key Differences : Lacks both the sulfonyl and triazole groups, substituting a methyl-biphenylmethyl group.
- Implications : Reduced polarity and hydrogen-bonding capacity, likely decreasing solubility and target affinity compared to the sulfonyl-triazole derivative .
Compound D : 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one ()
- Key Differences : Contains a chloroacetyl group and trimethoxyphenyl substituents.
- Implications : The electron-rich trimethoxyphenyl groups may enhance interactions with hydrophobic pockets, while the chloroacetyl group introduces electrophilic reactivity absent in the target compound .
Physicochemical Properties
Biological Activity
The compound 1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It incorporates a piperidine ring, a triazole moiety, and a sulfonyl group attached to a biphenyl structure. The presence of these functional groups is significant for its biological activity.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives containing triazole and piperidine have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (NCI-H460) cancer cells .
- Apoptosis Induction : The compound has been implicated in inducing apoptosis in cancer cells. Mechanistic studies using flow cytometry and staining assays suggest that it may trigger cell cycle arrest at the sub-G1 and G2/M phases, leading to programmed cell death .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | BT-474 | 0.99 ± 0.01 | Cytotoxicity via apoptosis |
| Study 2 | HeLa | Not specified | Cell cycle arrest |
| Study 3 | MCF-7 | Not specified | Inhibition of colony formation |
Case Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various triazole-piperidine derivatives, the compound exhibited significant cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 µM. This suggests a potent ability to inhibit tumor growth through apoptosis induction .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound could inhibit tubulin polymerization, which is critical for cell division. This inhibition was confirmed through molecular docking studies indicating that it binds to the colchicine site on tubulin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
